![molecular formula C13H12N6O2 B2367254 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide CAS No. 2034325-65-8](/img/structure/B2367254.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of triazolothiadiazine and its derivatives has been compiled in the literature . The synthesis involves substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds . The synthesis of these compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .
RORγt Inverse Agonists
The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, and its inverse agonists have potential therapeutic applications in autoimmune diseases .
PHD-1 Inhibitors
It also acts as PHD-1 inhibitors . PHD-1 is a prolyl hydroxylase domain protein involved in the regulation of hypoxia-inducible factor (HIF), and its inhibitors can be used in the treatment of conditions related to hypoxia .
JAK1 and JAK2 Inhibitors
The compound is known to inhibit JAK1 and JAK2 . These are Janus kinases involved in the signaling of a wide range of cytokines and growth factors, and their inhibitors have applications in the treatment of various inflammatory and autoimmune diseases .
Treatment of Cardiovascular Disorders
This compound is utilized in the treatment of cardiovascular disorders . It can be used in the development of drugs for treating conditions such as hypertension, heart failure, and arrhythmias .
Treatment of Type 2 Diabetes
It has been used in the treatment of type 2 diabetes . The compound can be used in the development of drugs that help control blood sugar levels in patients with type 2 diabetes .
Treatment of Hyperproliferative Disorders
The compound is used in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive growth of cells, and they include various types of cancer .
Applications in Material Sciences
These types of compounds have various applications in the material sciences fields as well . They can be used in the development of new materials with unique properties .
Safety and Hazards
Broad off-target screens identified a related compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
Mécanisme D'action
Target of Action
The primary target of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is the c-Met protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention.
Mode of Action
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide acts as an inhibitor of the c-Met protein kinase . By binding to this enzyme, the compound prevents its normal function, leading to a decrease in cellular processes that rely on this kinase. Additionally, it has been identified as a pan-phosphodiesterase (PDE) family inhibitor , which can lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .
Biochemical Pathways
The inhibition of c-Met protein kinase and PDE family enzymes by N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide affects multiple biochemical pathways. These include pathways involved in cellular growth, survival, and migration , as well as those involved in cardiac function .
Result of Action
The inhibition of c-Met protein kinase and PDE family enzymes by N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide can lead to a variety of molecular and cellular effects. These include a decrease in cellular processes such as growth and migration, as well as changes in cardiac function .
Propriétés
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-21-12-3-2-10-16-17-11(19(10)18-12)8-15-13(20)9-4-6-14-7-5-9/h2-7H,8H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXFATFTBLPWQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=NC=C3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopropyl-N-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)
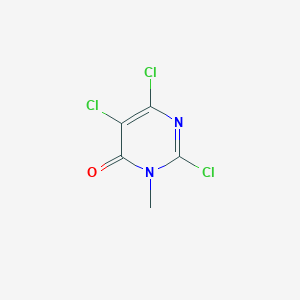
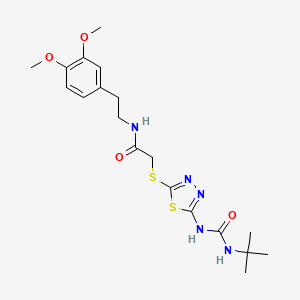

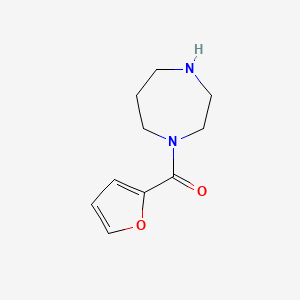
![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2367182.png)
![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)
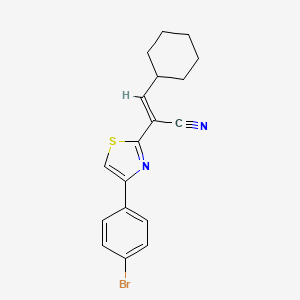
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea](/img/structure/B2367187.png)
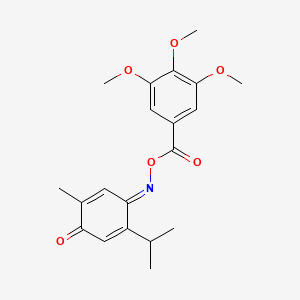
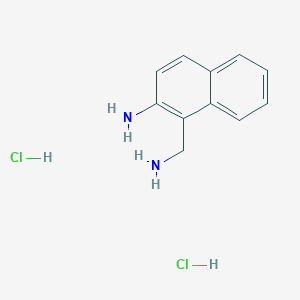
![2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2367192.png)
![benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2367193.png)
![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2367194.png)